Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)-
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Overview
Description
Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a hydroxyethyl-substituted cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)- typically involves multiple steps. One common method starts with the preparation of 1-amino-4-hydroxyanthraquinone, which is then subjected to further reactions to introduce the hydroxyethyl-substituted cyclohexyl group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthraquinones.
Scientific Research Applications
Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of high-performance materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its derivatives may induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
Uniqueness
What sets Anthraquinone, 1-amino-4-hydroxy-2-(2-(4-(2-hydroxyethyl)cyclohexyl)ethoxy)- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other anthraquinones may not be as effective.
Properties
CAS No. |
1456-76-4 |
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Molecular Formula |
C24H27NO5 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[2-[4-(2-hydroxyethyl)cyclohexyl]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C24H27NO5/c25-22-19(30-12-10-15-7-5-14(6-8-15)9-11-26)13-18(27)20-21(22)24(29)17-4-2-1-3-16(17)23(20)28/h1-4,13-15,26-27H,5-12,25H2 |
InChI Key |
LOKGHLSYVUJYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCO)CCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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